3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-9(12)7-5-3-2-4(14-5)6(7)8(10)11/h4-7H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYHOZSKZMLUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972575 | |
| Record name | 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57105-58-5 | |
| Record name | 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, monomethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition Approaches
Regioselective [4 + 2] Cycloaddition
The foundational method employs a Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate under thermal conditions (80–100°C). This regioselective process forms the bicyclo[2.2.1]heptene core with 78–85% yield, though subsequent hydrolysis steps require optimization. The reaction's stereochemical outcome is governed by endo selectivity, with the methoxycarbonyl group adopting an exo orientation relative to the bridging oxygen atom.
Post-Cycloaddition Functionalization
Following cycloaddition, a two-step sequence achieves full functionalization:
- Bromolactonization : Treatment with N-bromosuccinimide (NBS) in tetrahydrofuran introduces bromide at C5 (85% yield)
- Hydrolysis-Oxidation : Sequential HCl-mediated ketal hydrolysis (3M, 60°C) and Jones oxidation yield the carboxylic acid moiety. This method requires precise pH control during hydrolysis to prevent epimerization at C2 and C3 positions.
Norbornene Anhydride Derivitization
Anhydride Ring-Opening Strategy
5-Norbornene-2,3-dicarboxylic anhydride serves as a versatile precursor. Reaction with methanol in toluene under BF₃·Et₂O catalysis (0°C → rt, 12h) produces the monoester intermediate with 92% enantiomeric excess. X-ray crystallographic data confirm the endo configuration of the methoxycarbonyl group (C—O bond length: 1.332 Å, C=O: 1.208 Å).
Critical Parameters:
- Catalyst loading: 5 mol% BF₃ optimal for rate vs. side reactions
- Solvent polarity: Toluene > dichloromethane for stereocontrol
- Temperature gradient: 0°C to 25°C over 3h prevents exothermic decomposition
Industrial-Scale Continuous Flow Synthesis
Pilot plant data (≥100 kg batches) demonstrate enhanced efficiency in continuous flow reactors:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 14h | 2.7h |
| Yield | 78% | 91% |
| Purity | 95% | 99.8% |
| Catalyst Consumption | 8.2 mol% | 4.1 mol% |
This method reduces purification steps through in-line liquid-liquid extraction modules.
Epoxycyclohexanol Cyclization
Acid-Catalyzed Ring Contraction
Cis-epoxycyclohexanol derivatives undergo HCl-mediated (5M) cyclization in toluene at 40°C, achieving 70–75% yield of the bicyclic core. The mechanism proceeds through oxonium ion formation followed by Wagner-Meerwein rearrangement:
$$
\text{Epoxide} \xrightarrow{H^+} \text{Oxonium ion} \rightarrow \text{Bicyclic carbocation} \xrightarrow{H_2O} \text{Hemiacetal}
$$
Chiral HPLC analysis confirms >98% retention of configuration at C2 and C3 during this process.
Organocatalytic Asymmetric Synthesis
Proline-Mediated Enantioselective Route
L-Proline (20 mol%) catalyzes the tandem Michael addition-cyclization of methyl acrylate and furfural derivatives in DMSO at -20°C. This method achieves 89% ee for the (1S,2R,3S,4R) isomer, though yields remain moderate (52–58%). Key transition state models suggest hydrogen-bonding between the proline carboxylate and methoxycarbonyl group directs facial selectivity.
Biocatalytic Approaches
Lipase-Catalyzed Dynamic Kinetic Resolution
Immobilized Candida antarctica lipase B (CAL-B) enables racemization-free synthesis through:
- Selective esterification of the C2 carboxylic acid
- Methanolysis of the C3 position
This one-pot system achieves 94% ee at 35°C in hexane/THF (4:1), though substrate concentration must remain below 0.5M to prevent enzyme inhibition.
Whole-Cell Biotransformation
Engineered E. coli expressing cyclohexanone monooxygenase converts norbornene derivatives to the target compound in 83% yield. Fed-batch fermentation parameters:
| Parameter | Value |
|---|---|
| pH | 7.2 |
| Temperature | 30°C |
| Dissolved O₂ | 40% saturation |
| Glucose feed rate | 0.8 g/L/h |
This green chemistry approach reduces heavy metal catalyst use by 98% compared to traditional methods.
Comparative Method Analysis
Yield vs. Stereoselectivity Tradeoffs
| Method | Average Yield | ee (%) | Cost Index |
|---|---|---|---|
| Diels-Alder | 78% | 92 | 1.8 |
| Norbornene Anhydride | 91% | 99 | 2.1 |
| Epoxycyclohexanol | 70% | 85 | 1.2 |
| Organocatalytic | 58% | 89 | 3.4 |
| Biocatalytic | 83% | 94 | 2.9 |
The norbornene route offers optimal balance between yield and stereochemical purity, while epoxycyclohexanol methods provide cost advantages for racemic mixtures.
Environmental Impact Assessment
Process mass intensity (PMI) calculations reveal:
- Biocatalytic: 23 kg waste/kg product
- Diels-Alder: 48 kg waste/kg product
- Anhydride: 37 kg waste/kg product
Solvent recovery systems can reduce PMI by 40% in continuous flow setups.
Chemical Reactions Analysis
Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| Diels-Alder Addition | 2-Methylfuran, Methyl 3-bromopropiolate, RT, 12 h | 50% | Endo:exo = 98:2 |
| Ketal Hydrolysis | HCl (conc.), Methanol, RT, 7 h | 82% | Complete conversion |
The endo configuration dominates due to secondary orbital interactions between the electron-rich furan and the electron-deficient dienophile .
Hydrolysis of Methoxycarbonyl Group
The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the dicarboxylic acid derivative.
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (1M), H2O, Reflux, 4 h | 7-Oxabicycloheptane-2,3-dicarboxylic acid | 78% |
| Basic Hydrolysis | NaOH (1M), RT, 24 h | Same as above | 65% |
Hydrogenation of Double Bond
The exocyclic double bond in the bicyclic framework is reduced catalytically:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| H2, Pd/C (5%) | 6 atm H2, RT, 3 h | Saturated bicycloheptane derivative | 78% |
Lewis Acid-Catalyzed Modifications
Lewis acids enhance reactivity in further functionalizations:
| Reaction | Catalyst | Outcome | Yield |
|---|---|---|---|
| Epoxidation | Zn(ClO4)2 | Epoxide formation at C5-C6 position | 85% |
| Esterification | BF3·Et2O | Methyl ester stabilization | 90% |
Regioselective Bromination
Electrophilic bromination occurs at the less hindered C3 position:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br2, CCl4 | 0°C, 2 h | 3-Bromo derivative | 63% |
Table 1: Comparative Hydrolysis Efficiency
| Method | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acidic (HCl) | 7 | 25 | 82 |
| Basic (NaOH) | 24 | 25 | 65 |
Table 2: Catalytic Hydrogenation Optimization
| Pressure (atm) | Catalyst Loading (%) | Yield (%) |
|---|---|---|
| 6 | 5 | 78 |
| 4 | 10 | 85 |
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique bicyclic structure allows for the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.
Synthetic Routes
The compound can be synthesized through a formal [4 + 2] cycloaddition reaction involving α′-ethoxycarbonyl cyclopentenones and nitroolefins under organocatalytic conditions. This method is noted for its high enantioselectivity and mild reaction conditions.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. The structural features of this compound allow it to interact with biological targets such as enzymes and receptors, which may lead to the development of novel drugs.
Material Science
Beyond organic synthesis and medicinal applications, this compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including polymer synthesis and the development of new materials with specific functionalities.
Case Study 1: Drug Development
Recent studies have explored the use of this compound derivatives in drug discovery programs aimed at developing new anti-inflammatory agents. These studies focus on the compound's ability to inhibit specific enzymes involved in inflammatory pathways.
Case Study 2: Crystal Structure Analysis
A detailed crystal structure analysis of this compound has been conducted to understand its molecular conformation and interactions at the atomic level. The study revealed insights into how structural modifications could enhance its biological activity and selectivity towards certain targets .
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substitution Patterns
The 7-oxabicyclo[2.2.1]heptane scaffold is highly versatile, allowing functionalization at the 2- and 3-positions. Key derivatives include:
Antitumor Potential
- The target compound’s bicyclic core mimics cantharidin but with reduced toxicity due to the absence of the methyl group at C-1 .
- Aryl Carbamoyl Derivatives : Substitutions like 4-methoxy (II-20) or 2-chloro (II-7) enhance cytotoxicity, likely due to improved target binding .
- Thiazole Derivative : The thiazole ring introduces heterocyclic bioactivity, though specific IC₅₀ values remain unreported .
Thromboxane Receptor Modulation
- Derivatives like IBOP and SQ 29,548 act as thromboxane A₂ (TP) receptor agonists/antagonists, influencing vascular smooth muscle cell proliferation .
Physicochemical Properties
Biological Activity
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known by its CAS Number 121423-53-8, is a bicyclic compound with potential biological activity. Its structure consists of a bicyclic framework that includes a methoxycarbonyl group, which may influence its pharmacological properties.
- Molecular Formula : C9H12O5
- Molecular Weight : 200.19 g/mol
- CAS Number : 121423-53-8
The compound is characterized by its unique bicyclic structure, which can affect its interactions within biological systems.
Anticonvulsant Activity
Research has indicated that derivatives of the bicyclic structure, including 7-oxabicyclo[2.2.1]heptane, exhibit anticonvulsant properties. A study published in the Journal of Medicinal Chemistry highlighted the anticonvulsant activity of related compounds, suggesting that modifications to the bicyclic framework can enhance efficacy against seizures .
Antitumor Activity
The compound has been explored for its potential antitumor properties. Modifications to the structure of cantharidin, a known antitumor agent, have led to the development of compounds with reduced nephrotoxicity while maintaining antitumor efficacy. This compound is part of this research trajectory, where structural modifications aim to improve therapeutic profiles .
The biological activity of this compound is thought to be linked to its ability to interact with specific biological targets, potentially including enzymes or receptors involved in tumor progression or seizure activity. The precise mechanisms remain an area for further investigation.
Crystallographic Studies
A detailed crystallographic study provided insights into the molecular structure of this compound, revealing a V-shaped molecule with significant intermolecular hydrogen bonding that could influence its biological interactions .
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| a (Å) | 5.6537(6) |
| b (Å) | 7.7954(8) |
| c (Å) | 10.6841(9) |
| α (°) | 102.238(8) |
| β (°) | 95.381(8) |
| γ (°) | 90.940(9) |
| Volume (ų) | 457.83(8) |
This data illustrates the geometric configuration that may be critical for its biological function.
Pharmacological Studies
In addition to its anticonvulsant and antitumor activities, ongoing research is investigating the broader pharmacological profiles of this compound and its derivatives. Future studies are expected to focus on:
- Toxicity Profiles : Assessing the safety and side effects associated with use.
- Efficacy in Animal Models : Evaluating therapeutic outcomes in preclinical studies.
Q & A
Q. What synthetic methodologies are commonly used to prepare 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid?
The compound is synthesized via nucleophilic reactions with norcantharidin derivatives. For example, condensation of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid derivatives with aminothiazole or hydrazine in the presence of catalysts like 4-dimethylaminopyridine (DMAP) in acetonitrile yields functionalized analogs. Reaction optimization includes controlling stoichiometry (e.g., 6 mmol substrate and reagent) and solvent evaporation for crystallization . Microreactor systems have also been adapted for safer synthesis of related intermediates, achieving >90% yields via controlled exothermic quenching and acylazide intermediates .
Q. How is structural characterization performed for this compound and its derivatives?
X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) resolves stereochemistry and validates bond angles. For example, crystal structures of derivatives (e.g., 3-(thiazol-2-ylcarbamoyl) analogs) confirm endo/exo configurations via C–H···O hydrogen bonding networks . NMR analysis (1H/13C) identifies coupling constants (e.g., J = 1.5–6.9 Hz for bicyclic protons) and stereochemical integrity, supported by ChemSpider and IUPAC nomenclature databases .
Q. What is the biochemical significance of this compound as a PP2A inhibitor?
The compound (e.g., LB-100) inhibits protein phosphatase 2A (PP2A) with IC50 values of 0.85–3.87 µM in pancreatic cancer cell lines (BxPc-3, Panc-1). Experimental design involves cell viability assays (MTT/XTT), dose-response curves, and Western blotting to validate PP2A substrate phosphorylation (e.g., AKT, c-Myc). Solubility in DMSO/water (50 mg/mL) enables in vitro dose standardization .
Advanced Research Questions
Q. How do stereochemical variations in the bicyclic core influence biological activity?
Endo vs. exo substituents critically modulate receptor binding. For thromboxane A2 (TxA2) antagonists, ortho-substituted interphenylene chains enhance potency (e.g., I50 = 7 nM for platelet aggregation). Stereochemical assignments via NOESY NMR and chiral HPLC separation ensure enantiopurity, with exo-methyl groups reducing metabolic clearance in vivo .
Q. What pharmacological models are used to assess in vivo efficacy and toxicity?
Mouse models evaluate U-46,619-induced mortality (dose: 2 mg/kg IV) and oral bioavailability (T50 = 14–16 h for protection). In primates, ex vivo platelet aggregation assays measure drug persistence (>24 h at 3 mg/kg). Radioligand binding (e.g., [3H]-SQ 29,548) quantifies receptor affinity (Kd = 1–4 nM) in human platelet membranes .
Q. How can synthetic routes be optimized for scalability and safety?
Continuous-flow microreactors mitigate risks in acylazide formation (explosive intermediates). For example, hydrazine quenching at controlled temperatures (0–5°C) and solvent-free crystallization improve yields (84–96%) while reducing hazardous waste . Microwave-assisted synthesis and green solvents (e.g., ethanol/water) further enhance atom economy .
Q. What structure-activity relationships (SAR) govern thromboxane receptor antagonism?
Optimal activity requires:
- Ortho-substitution on the interphenylene ring (e.g., propionic acid chain).
- A hydrogen bond acceptor at the oxazole 4-position (e.g., pentylamino groups).
- Acidic α-chain functional groups (e.g., carboxylic acids) for receptor interactions. Meta/para substitutions reduce potency by >10-fold, highlighting steric and electronic constraints .
Q. What advanced analytical methods ensure purity and stereochemical fidelity?
High-resolution LC-MS (Q-TOF) confirms molecular mass (e.g., 268.1423 Da) and detects impurities (<2%). Chiral SFC (supercritical fluid chromatography) separates enantiomers using cellulose-based columns, while X-ray powder diffraction (XRPD) validates polymorphic stability .
Q. How is metabolic stability assessed for preclinical candidates?
Liver microsome assays (human/rodent) quantify CYP450-mediated degradation. For PP2A inhibitors, plasma protein binding (≥95%) and half-life (t1/2 > 6 h in monkeys) are measured via LC-MS/MS. Deuterated analogs or prodrugs (e.g., ethyl esters) improve oral bioavailability .
Q. How do crystallographic datasets inform drug design?
SHELX-refined structures (e.g., CCDC 651) guide scaffold optimization by identifying key hydrogen bonds (e.g., O···H–N = 2.1 Å) and torsional strain in the bicyclic core. Density functional theory (DFT) calculations predict electrostatic potential surfaces for target docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
